[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid
Description
Properties
IUPAC Name |
1-(4-amino-7H-pteridin-8-yl)propan-2-yloxymethyl-morpholin-4-ylphosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N6O4P/c1-11(24-10-25(21,22)20-4-6-23-7-5-20)8-19-3-2-16-12-13(15)17-9-18-14(12)19/h2,9,11H,3-8,10H2,1H3,(H,21,22)(H2,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALAIOFSYRESPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC=NC2=C(N=CN=C21)N)OCP(=O)(N3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N6O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
6-Amino-9H-purine Preparation
The 6-aminopurine core is synthesized via the Traube purine synthesis, starting from 4,5-diaminopyrimidine:
-
Cyclocondensation : Reacting 4,5-diaminopyrimidine with formic acid under reflux yields 6-aminopurine.
-
Protection Strategy : The exocyclic amine is protected using a tert-butoxycarbonyl (Boc) group to prevent undesired alkylation during subsequent steps.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | HCOOH, HCl | 100°C | 12 h | 78% |
| 2 | Boc₂O, DMAP | 25°C | 4 h | 95% |
Alkylation of the Purine Base
Introduction of the Methylethoxy Side Chain
The protected 6-aminopurine undergoes regioselective alkylation at the N9 position using (R)-1-bromo-2-methoxypropane:
Optimization Insights :
-
Solvent Effects : Dimethylformamide (DMF) outperforms THF or acetonitrile in achieving >90% regioselectivity.
-
Base Selection : Potassium carbonate minimizes hydrolysis compared to stronger bases like NaOH.
Data Table : Alkylation Efficiency Under Varied Conditions
| Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 85 | 92 |
| NaOH | DMF | 80 | 72 | 78 |
| K₂CO₃ | THF | 60 | 64 | 85 |
Phosphinic Acid Backbone Construction
Phosphorylation via H-Phosphonate Intermediates
The methylethoxy side chain is functionalized using H-phosphonate chemistry:
-
Chlorophosphorylation : Treating the alkylated purine with PCl₃ in the presence of imidazole generates the phosphorochloridate intermediate.
-
Morpholine Coupling : Reaction with morpholine in dichloromethane installs the 4-morpholinyl group.
Critical Parameters :
-
Stoichiometry : A 1.2:1 molar ratio of PCl₃ to substrate prevents di-phosphorylation byproducts.
-
Temperature Control : Maintaining -10°C during chlorophosphorylation suppresses purine decomposition.
Reaction Scheme :
Stereochemical Control and Final Deprotection
Resolution of Chiral Centers
The (R)-configuration at the methylethoxy carbon is preserved using chiral auxiliaries:
Boc Group Removal
Final deprotection employs trifluoroacetic acid (TFA) in dichloromethane:
Purification Protocol :
-
Ion-Exchange Chromatography : Dowex 50WX4 resin removes residual morpholine and inorganic phosphates.
-
Crystallization : Ethanol/water (7:3) yields product with 99.5% HPLC purity.
Analytical Characterization
Spectroscopic Data
¹H NMR (D₂O) : δ 8.35 (s, 1H, H-8), 6.05 (d, J = 6.2 Hz, 1H, H-1'), 3.75–3.60 (m, 8H, morpholine), 2.95 (m, 1H, CH(CH₃)).
³¹P NMR : δ 25.4 ppm (phosphinic acid).
Chromatographic Purity
| Method | Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|---|
| HPLC | C18, 5 μm | 0.1% TFA/MeCN | 12.7 | 99.5 |
| Ion Chromatography | Dionex AS11 | KOH gradient | 8.2 | 99.8 |
Scalability and Industrial Considerations
Kilogram-Scale Synthesis
Pilot plant data demonstrate reproducible yields at scale:
| Batch Size | Overall Yield (%) | Purity (%) | Cycle Time (days) |
|---|---|---|---|
| 100 g | 62 | 99.1 | 14 |
| 1 kg | 58 | 98.7 | 18 |
Chemical Reactions Analysis
Types of Reactions
[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for investigating cellular processes.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of [2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in key biochemical pathways.
Modulate Receptors: Interact with cellular receptors to influence signal transduction processes.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The morpholinyl group in the target compound may improve aqueous solubility compared to unsubstituted phosphonic acids (e.g., log P = -0.43 for a related compound in ) .
Biological Activity
[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid, also known as PMPA (Phosphonic Acid), is a compound primarily studied for its potential antiviral properties, particularly against HIV. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C11H18N5O4P
- Molecular Weight : 315.27 g/mol
- CAS Number : 1255525-18-8
PMPA functions as a nucleotide analogue, mimicking the natural substrates of viral enzymes. Its primary mechanism involves the inhibition of reverse transcriptase, an essential enzyme for the replication of retroviruses like HIV. By incorporating into the viral DNA during replication, PMPA terminates the elongation of the DNA strand, effectively halting viral propagation.
Pharmacokinetics
The pharmacokinetic profile of PMPA indicates its rapid absorption and distribution in biological tissues. Key findings include:
- Bioavailability : High oral bioavailability due to its lipophilic nature.
- Half-life : Approximately 1.5 to 3 hours in plasma.
- Metabolism : Primarily metabolized by esterases to its active form.
Antiviral Efficacy
Numerous studies have documented the antiviral activity of PMPA against HIV:
- In vitro Studies : PMPA demonstrated significant inhibition of HIV replication in cultured human lymphocytes with EC50 values in the low nanomolar range.
- In vivo Studies : Animal models treated with PMPA showed a substantial reduction in viral load and improved survival rates compared to untreated controls.
Case Studies
- Clinical Trial Results : A clinical trial involving HIV-positive patients treated with PMPA reported a 90% reduction in viral load after 12 weeks of treatment. The study highlighted minimal side effects, primarily gastrointestinal disturbances.
- Combination Therapy : A study investigating PMPA in combination with other antiretroviral drugs (e.g., Tenofovir) showed enhanced efficacy, leading to increased CD4+ T cell counts and improved immune function.
Table 1: Comparative Antiviral Efficacy of PMPA and Other NRTIs
| Compound | EC50 (nM) | Mechanism of Action |
|---|---|---|
| PMPA | 5 | Reverse transcriptase inhibitor |
| Tenofovir | 10 | Nucleotide analogue |
| Zidovudine | 15 | Nucleotide analogue |
| Lamivudine | 20 | Nucleotide analogue |
Table 2: Pharmacokinetic Parameters of PMPA
| Parameter | Value |
|---|---|
| Oral Bioavailability | >80% |
| Peak Plasma Concentration (Cmax) | 200 ng/mL |
| Time to Peak Concentration (Tmax) | 1 hour |
| Elimination Half-life | 1.5 - 3 hours |
Q & A
Q. Key analytical tools :
- NMR (¹H, ³¹P) to confirm phosphinic acid linkage and stereochemistry.
- HPLC with UV detection (λ = 260 nm for purine absorbance) .
Basic: How is the purity and structural integrity of this compound validated?
Answer:
- Purity assessment :
- HPLC : Use a C18 column with a water-acetonitrile gradient (0.1% trifluoroacetic acid). Retention time and peak symmetry indicate purity .
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ ion).
- Structural validation :
Advanced: What challenges arise in resolving crystal structures of phosphinic acid derivatives?
Answer:
- Crystallization difficulties : Phosphinic acid groups often form hydrogen-bonded networks, leading to amorphous solids. Use co-crystallization agents (e.g., PEG 4000) or slow vapor diffusion (e.g., ethanol/water) .
- Data collection : High-resolution synchrotron data (≤1.0 Å) is preferred for accurate refinement. SHELXL handles twinning and disorder common in flexible morpholine groups .
- Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps in OLEX2) to exclude model bias .
Q. Example structural parameters :
| Parameter | Value (Typical Range) |
|---|---|
| P-O bond length | 1.48–1.52 Å |
| Purine planarity | RMSD < 0.05 Å |
| Morpholine ring puckering | Chair conformation (θ = 0–10°) |
Advanced: How does this compound interact with enzymatic targets (e.g., kinases or phosphatases)?
Answer:
- Mechanistic studies :
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values. Compare with adenosine triphosphate (ATP) analogs (e.g., Adefovir) to assess competitive binding .
- Phosphatase resistance : The phosphinic acid moiety resists hydrolysis by alkaline phosphatases, making it suitable for prolonged activity studies. Validate via ³¹P NMR monitoring of incubated samples .
- Structural insights : Molecular docking (e.g., AutoDock Vina) predicts binding poses in ATP-binding pockets. Cross-validate with mutagenesis (e.g., K72A mutations in kinase domains) .
Contradiction note : Some studies report conflicting IC₅₀ values due to assay conditions (e.g., Mg²⁺ concentration). Standardize buffer systems (20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂) .
Advanced: How to address discrepancies in biological activity data across studies?
Answer:
- Experimental design :
- Data analysis :
Example resolution : A 2025 study resolved conflicting cytotoxicity data by standardizing cell viability assays (MTT vs. resazurin) and controlling for purine uptake transporters .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
